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Compound of Interest

Compound Name: Lb-102

Cat. No.: B10860205

A Novel Benzamide Antipsychotic for the Treatment
of Schizophrenia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lb-102, an N-methylated analogue of the well-established antipsychotic amisulpride, is a novel
investigational drug under development for the treatment of schizophrenia. This technical guide
provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics
(PD) of Lb-102, drawing from data from preclinical studies and pivotal Phase 1 clinical trials.
Lb-102 is designed to be a more potent version of amisulpride with improved permeability
across the blood-brain barrier, potentially offering an enhanced efficacy and safety profile.

Core Pharmacological Attributes

Lb-102 is a selective antagonist of dopamine D2/D3 and serotonin 5-HT7 receptors. This dual
antagonism is believed to be central to its antipsychotic effects. The N-methylation of
amisulpride to create Lb-102 was intended to increase its lipophilicity, thereby enhancing its
ability to cross the blood-brain barrier.

Pharmacokinetics
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The pharmacokinetic profile of Lb-102 has been characterized in a Phase 1, randomized,
double-blind, placebo-controlled, single and multiple ascending dose study in 64 healthy
volunteers (NCT04187560).

Absorption and Distribution

Following oral administration, Lb-102 exhibits nearly perfectly dose-linear plasma
concentrations. It has a half-life of approximately 13 hours, which is amenable to once-daily
dosing. Preclinical data suggested that the increased lipophilicity of Lb-102 could lead to
greater brain penetration compared to amisulpride.

Metabolism and Excretion

While detailed metabolism and excretion pathways in humans are still under full investigation,
Lb-102 is an N-methylated analogue of amisulpride. Amisulpride itself undergoes minimal
metabolism.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Lb-102 from the Phase
1 single ascending dose (SAD) and multiple ascending dose (MAD) studies.

Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters of Lb-102

AUC
Dose Cmax (ng/mL) Tmax (hr) t1/2 (hr)
(ng-hr/imL)
Data not Data not Data not
50 mg ] ) ] ~13
available available available
Data not Data not Data not
100 mg ) ) ) ~13
available available available
Data not Data not Data not
150 mg ) ) ] ~13
available available available
Data not Data not Data not
200 mg ] ] ] ~13
available available available
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Specific Cmax, Tmax, and AUC values for each dose cohort were not publicly available in the
reviewed literature.

Table 2: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters of Lb-102

. Trough Accumulation Accumulation
Dose Regimen . . .
Concentrations Ratio (RCmax) Ratio (RAUC)
75 mg BID Plateaued by Day 4 1.121-1.798 1.472 -1.925
100 mg BID Plateaued by Day 4 1.121-1.798 1.472 -1.925
BID = twice daily
Pharmacodynamics

The primary pharmacodynamic effect of Lb-102 is the antagonism of dopamine D2/D3
receptors in the striatum. This has been quantified in a positron emission tomography (PET)
study in healthy volunteers (NCT04588129).

Receptor Occupancy

A key finding from the PET study was that a steady-state once-daily oral dose of 50 mg of Lb-
102 resulted in a striatal dopamine receptor occupancy (RO) in the desired therapeutic range
of 60-80% consistently over a 24-hour period. This level of receptor occupancy is associated
with antipsychotic efficacy. Interestingly, the maximum dopamine RO lagged significantly
behind the maximum plasma concentration of Lb-102.

Table 3: Dopamine D2/D3 Receptor Occupancy of Lb-102
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Receptor Occupancy

Dose . Timepoint
(Striatum)
50 mg (single dose) Data not available -
75 mg (single dose) Data not available -
100 mg (single dose) Data not available -
50 mg (multiple doses) 60-80% Over 24 hours at steady state
100 mg (multiple doses) Data not available -

Pharmacodynamic Effects on Prolactin

As expected for a dopamine D2 receptor antagonist, Lb-102 was observed to cause a transient
elevation in prolactin levels in the majority of subjects who received the drug. These elevations
were not associated with any clinical symptoms.

Safety and Tolerability

Lb-102 was generally safe and well-tolerated in the Phase 1 clinical trial at doses up to 150 mg
per day.

Table 4: Summary of Key Adverse Events

. Clinical
Adverse Event Doses Associated Frequency )
Observations
) Majority of treated Transient, no clinical
Elevated Prolactin All doses )
subjects symptoms
No clinical
QT Interval Evidence of transient observations or
: 200 mg : : o
Prolongation prolongation stopping criteria
triggered

Acute Dystonia
i 75 mg BID, 100 mg )
(Extrapyramidal 4 instances -
QD, 100 mg BID
Symptom)
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QD = once daily, BID = twice daily

Experimental Protocols
Phase 1 Clinical Trial (NCT04187560)

Study Design: A randomized, double-blind, placebo-controlled, single-center study in 64
healthy adult volunteers. The study consisted of a single ascending dose (SAD) phase and a
multiple ascending dose (MAD) phase.

SAD Phase:
e Cohorts: Initially planned for 50, 100, 200, and 400 mg.

e Procedure: Subjects received a single oral dose of Lb-102 or placebo. Pharmacokinetic and
safety parameters were assessed at predetermined time points.

MAD Phase:
o Cohorts: Doses were determined based on observations from the SAD phase.

e Procedure: Subjects received multiple oral doses of Lb-102 or placebo. Trough
concentrations of Lb-102 and its metabolite, amisulpride, were measured, and the
accumulation was assessed.

Pharmacokinetic Analysis: Blood samples were collected at various time points post-dosing to
determine the plasma concentrations of Lb-102 and amisulpride. Standard non-compartmental
analysis was used to calculate pharmacokinetic parameters.

Dopamine Receptor Occupancy PET Study
(NCT04588129)

Study Design: A study to measure the dopamine receptor occupancy of orally administered Lb-
102 in healthy volunteers using positron emission tomography (PET).

Procedure:
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e Doses: Single doses of 50, 75, and 100 mg, and multiple doses of 50 and 100 mg were
evaluated.

» Radiotracer: *C-raclopride was used as the radiotracer for PET imaging.

» Imaging: PET scans were conducted at different time points after Lb-102 administration to
measure the displacement of 1C-raclopride from dopamine D2/D3 receptors, thereby
quantifying receptor occupancy.
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Caption: Proposed signaling pathway of Lb-102.
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Caption: Phase 1 Clinical Trial Workflow (NCT04187560).
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Caption: PET Study Experimental Workflow (NCT04588129).

Conclusion

Lb-102 demonstrates a promising pharmacokinetic and pharmacodynamic profile for a novel
antipsychotic agent. Its dose-linear pharmacokinetics and a half-life supporting once-daily
dosing are advantageous for patient compliance. The demonstrated ability to achieve target
dopamine receptor occupancy at relatively low doses supports the hypothesis that Lb-102 has
enhanced brain permeability compared to its parent compound, amisulpride. While generally
well-tolerated, the occurrence of extrapyramidal symptoms at higher doses warrants careful
dose selection in future clinical development. The findings from these early-phase studies

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b10860205?utm_src=pdf-body-img
https://www.benchchem.com/product/b10860205?utm_src=pdf-body
https://www.benchchem.com/product/b10860205?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10860205?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

provide a strong rationale for the continued investigation of Lb-102 in patients with
schizophrenia.

 To cite this document: BenchChem. [In-Depth Technical Guide: Pharmacokinetics and
Pharmacodynamics of Lb-102]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10860205#pharmacokinetics-and-
pharmacodynamics-of-1b-102]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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